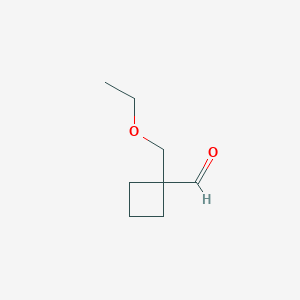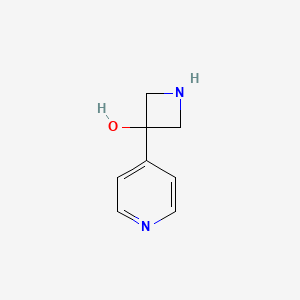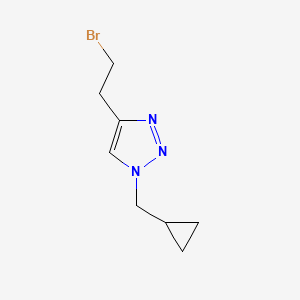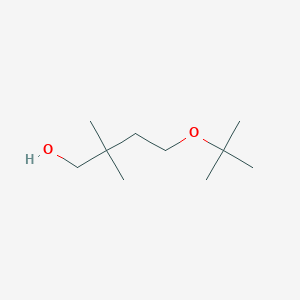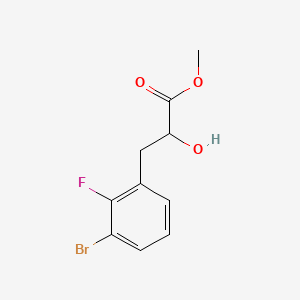
2-(Pent-4-en-1-yl)cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pent-4-en-1-yl)cyclohexan-1-ol is an organic compound with the molecular formula C11H20O and a molecular weight of 168.28 g/mol . It is a cyclohexanol derivative with a pentenyl side chain, making it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pent-4-en-1-yl)cyclohexan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclohexanone with pent-4-en-1-ylmagnesium bromide (Grignard reagent) under anhydrous conditions, followed by acidic workup to yield the desired alcohol . Another method includes the hydrogenation of 2-(Pent-4-en-1-yl)cyclohexanone using a suitable catalyst like palladium on carbon (Pd/C) under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. The starting material, 2-(Pent-4-en-1-yl)cyclohexanone, is subjected to hydrogenation in the presence of a catalyst such as Raney nickel or palladium on carbon. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Pent-4-en-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in dichloromethane.
Major Products Formed
Oxidation: 2-(Pent-4-en-1-yl)cyclohexanone.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted cyclohexane derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
2-(Pent-4-en-1-yl)cyclohexan-1-ol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Pent-4-en-1-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. Its effects are mediated through its ability to modulate enzyme activity, receptor binding, and cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Pent-4-en-2-yl)cyclohexan-1-ol
- 2-(Pent-4-en-3-yl)cyclohexan-1-ol
- 2-(Pent-4-en-4-yl)cyclohexan-1-ol
Uniqueness
2-(Pent-4-en-1-yl)cyclohexan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its pentenyl side chain and hydroxyl group make it a versatile compound for various chemical transformations and applications .
Eigenschaften
Molekularformel |
C11H20O |
|---|---|
Molekulargewicht |
168.28 g/mol |
IUPAC-Name |
2-pent-4-enylcyclohexan-1-ol |
InChI |
InChI=1S/C11H20O/c1-2-3-4-7-10-8-5-6-9-11(10)12/h2,10-12H,1,3-9H2 |
InChI-Schlüssel |
YVFTZELTJGOARV-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCCC1CCCCC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


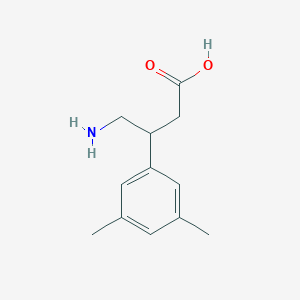
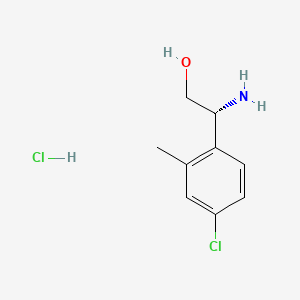
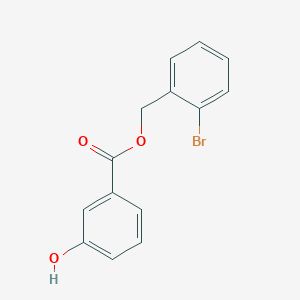
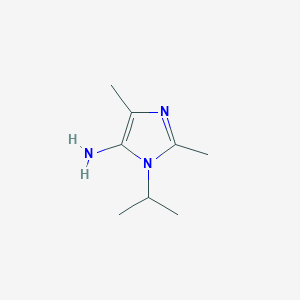
![(r)-2-([1,1'-Biphenyl]-2-yl)-2-aminoethan-1-ol](/img/structure/B13557297.png)
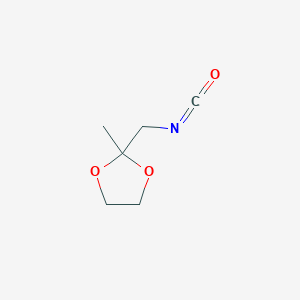
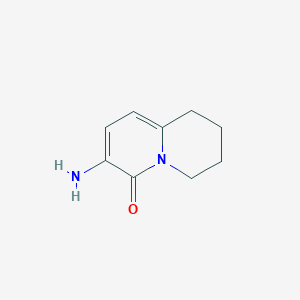
![[(2-Bromo-4-methylphenyl)carbamoyl]methyl 2-chloropyridine-4-carboxylate](/img/structure/B13557312.png)
